Benzyl({[5-(3,5-dichlorophenyl)furan-2-YL]methyl})amine
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Overview
Description
Benzyl({[5-(3,5-dichlorophenyl)furan-2-YL]methyl})amine is a chemical compound that features a benzyl group attached to a furan ring substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl({[5-(3,5-dichlorophenyl)furan-2-YL]methyl})amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the furan ring with 3,5-dichlorophenyl groups using electrophilic aromatic substitution reactions.
Attachment of the Benzyl Group: The final step involves the nucleophilic substitution reaction where the benzyl group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[5-(3,5-dichlorophenyl)furan-2-YL]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction may produce furan alcohols.
Scientific Research Applications
Benzyl({[5-(3,5-dichlorophenyl)furan-2-YL]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl({[5-(3,5-dichlorophenyl)furan-2-YL]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl({[5-(3,5-dichlorophenyl)furan-2-YL]methyl})amine: Unique due to its specific substitution pattern and structural features.
Other Furan Derivatives: Compounds like 2-furylmethylamine and 5-(3,5-dichlorophenyl)furan exhibit similar structural motifs but differ in their substitution patterns and functional groups.
Uniqueness
This compound stands out due to its combination of a benzyl group with a 3,5-dichlorophenyl-substituted furan ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H15Cl2NO |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-8-14(9-16(20)10-15)18-7-6-17(22-18)12-21-11-13-4-2-1-3-5-13/h1-10,21H,11-12H2 |
InChI Key |
HYYQEPKFOMDZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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